![molecular formula C5H6N2OS B2706765 5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one CAS No. 817172-26-2](/img/structure/B2706765.png)
5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one is a heterocyclic compound that has been studied extensively in scientific research. It has a unique structure that makes it useful for a variety of applications, including drug discovery and development.
Mechanism Of Action
The exact mechanism of action of 5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes or proteins in the body. This can lead to a variety of effects, including the inhibition of cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and proteins, which can lead to a reduction in cell growth and inflammation. It has also been shown to have anti-cancer and anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One advantage of using 5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one in lab experiments is its unique structure, which allows it to interact with a variety of targets. Additionally, it has been shown to have high potency and selectivity against specific targets. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Future Directions
There are a variety of future directions for research on 5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one. One direction is to continue to study its potential as a drug candidate, particularly in the areas of cancer and inflammation. Another direction is to explore its potential as a tool for studying specific targets in the body. Additionally, research could focus on developing new synthesis methods for the compound, which could increase its availability for use in experiments.
Synthesis Methods
The synthesis of 5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one can be achieved through a variety of methods. One common method involves the reaction of 2-aminobenzothiazoles with aldehydes in the presence of a catalyst. Another method involves the reaction of 2-aminobenzothiazoles with isocyanates. Both of these methods have been shown to be effective in producing high yields of the compound.
Scientific Research Applications
5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one has been extensively studied for its potential as a drug candidate. It has been shown to have activity against a variety of targets, including kinases, phosphodiesterases, and proteases. It has also been studied for its potential as an anti-inflammatory and anti-cancer agent.
properties
IUPAC Name |
5,6-dihydro-3H-imidazo[2,1-b][1,3]thiazol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c8-4-3-7-2-1-6-5(7)9-4/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJBBYOUMVBUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(=O)SC2=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.